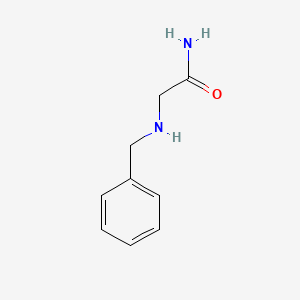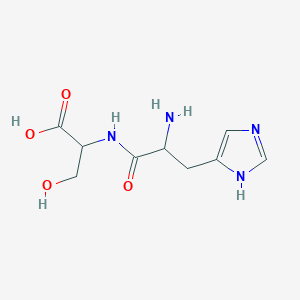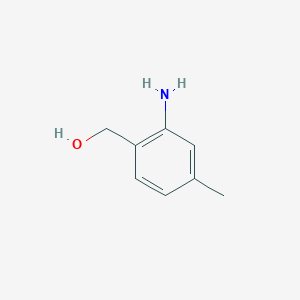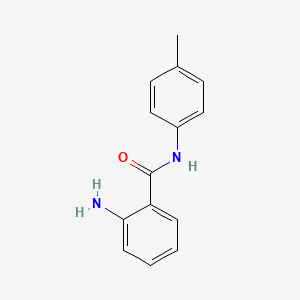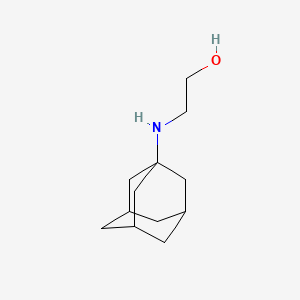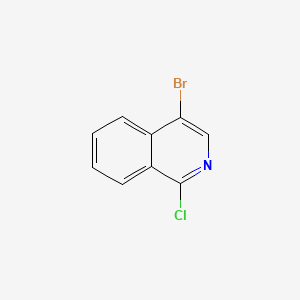![molecular formula C7H10O B1267762 Bicyclo[4.1.0]heptan-2-one CAS No. 5771-58-4](/img/structure/B1267762.png)
Bicyclo[4.1.0]heptan-2-one
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bicyclo[4.1.0]heptan-2-one and its derivatives often involves complex chemical processes. An efficient method was developed through the Au(I)-catalyzed synthesis of highly strained and functionalized bicyclo[3.2.0]heptanes, which may share synthetic pathways or intermediate structures with bicyclo[4.1.0]heptan-2-one derivatives (Li, Huang, & Zhang, 2008). Additionally, the synthesis of 2,5-diazabicyclo [4.1.0] heptane demonstrates the complexity and possibilities in creating bicyclic structures (Majchrzak, Kotelko, & Lambert, 1983).
Molecular Structure Analysis
The molecular structure of bicyclo[4.1.0]heptan-2-one and similar compounds has been a subject of study to understand their conformational properties and reactivity. The structure often adopts a boat-like conformation, which can be influenced by different substituents and reaction conditions. These structural features are crucial in designing molecules with specific properties and reactivities (Vorberg, Trapp, Carreira, & Müller, 2017).
Chemical Reactions and Properties
Bicyclo[4.1.0]heptan-2-one undergoes various chemical reactions, highlighting its versatility as a synthetic intermediate. These reactions can lead to the formation of complex molecular architectures, which are valuable in synthetic chemistry and drug discovery. For instance, the photocycloaddition reactions can be used to construct more complex structures from bicyclic heptanes (Oderinde et al., 2020).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Properties
Bicyclo[4.1.0]heptan-2-one, also known as norcaranone, plays a significant role in chemical synthesis and studies of molecular properties. Billups et al. (1996) described the synthesis and properties of Bicyclo[4.1.0]hept-1,6-ene, a related compound, noting its dimerization and oxidation behavior to form carbonyl products, which highlights the compound's reactivity and potential applications in synthetic chemistry (Billups et al., 1996). Additionally, a study by Cox (1975) discussed various polycyclic compounds including Bicyclo[4.1.0]heptane group, providing insights into the structural characteristics and reactivity of these compounds (Cox, 1975).
Enantioselective Synthesis
The Bicyclo[4.1.0]heptane framework is notable in the field of enantioselective synthesis. Ray and Mukherjee (2022) reported on the catalytic desymmetrization of meso-Cyclopropane fused Cyclohexene-1,4-diones, an important step in synthesizing bioactive compounds with this framework (Ray & Mukherjee, 2022).
Photochemical and Thermal Reactions
The photochemical reaction mechanisms of Bicyclo[4.1.0]heptane have been a subject of interest. Wang and Ye (2006) conducted a theoretical study on this aspect, offering valuable insights into the reaction pathways and products formed during these processes (Wang & Ye, 2006). Similarly, Flowers and Penny (1973) explored the kinetics of the thermal gas phase isomerization of Bicyclo[4.1.0]heptane, contributing to our understanding of its behavior under high temperatures (Flowers & Penny, 1973).
Structural and Molecular Studies
Studies focusing on the structural aspects of Bicyclo[4.1.0]heptane and its derivatives are pivotal for understanding their chemical behavior. Shen, Mastryukov, and Boggs (1995) reinvestigated the molecular structure of Bicyclo[3.1.0]hexane and extended their research to include Bicyclo[4.1.0]heptane, utilizing ab initio calculations for deeper insights (Shen, Mastryukov & Boggs, 1995).
Safety And Hazards
The safety and hazards of “Bicyclo[4.1.0]heptan-2-one” are not explicitly mentioned in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) of the compound .
Relevant Papers For more detailed information, you may refer to peer-reviewed papers and technical documents related to "Bicyclo[4.1.0]heptan-2-one" .
Eigenschaften
IUPAC Name |
bicyclo[4.1.0]heptan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c8-7-3-1-2-5-4-6(5)7/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CINFRRXNDRBHMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC2C(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50300325 | |
| Record name | Bicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptan-2-one | |
CAS RN |
5771-58-4 | |
| Record name | Bicyclo[4.1.0]heptan-2-one | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135954 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[4.1.0]heptan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50300325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Norcaranone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H4FJ5445LM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



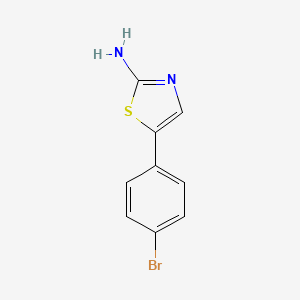


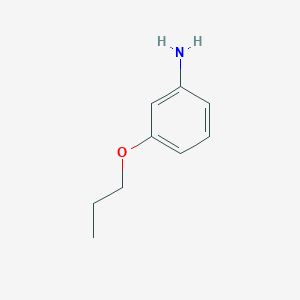

![4-amino-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B1267690.png)
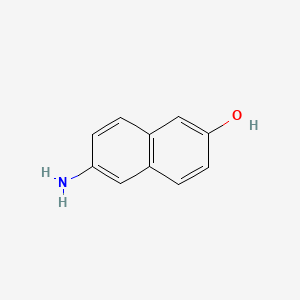
![3a',4',7',7a'-Tetrahydrospiro[cyclopropane-1,8'-[2]oxa[4,7]methano[2]benzofuran]-1',3'-dione](/img/structure/B1267693.png)
